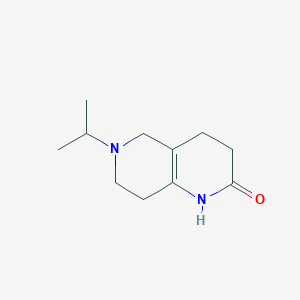
6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amine and ketone, the compound can be synthesized through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: Reduction reactions could lead to the formation of more saturated derivatives.
Substitution: Various substitution reactions can occur, especially at positions susceptible to nucleophilic or electrophilic attack.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce more saturated naphthyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Isoquinoline derivatives: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific substituents and the resulting biological activity. Its isopropyl group and hexahydro structure might confer unique properties compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
6-propan-2-yl-1,3,4,5,7,8-hexahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-8(2)13-6-5-10-9(7-13)3-4-11(14)12-10/h8H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
OOZGZOHSJMVNDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydrospiro[indene-1,4'-piperidine]](/img/structure/B11903434.png)
![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)
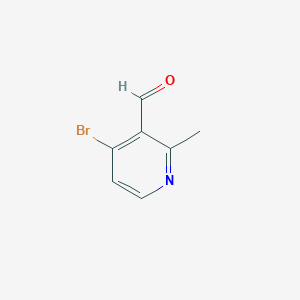
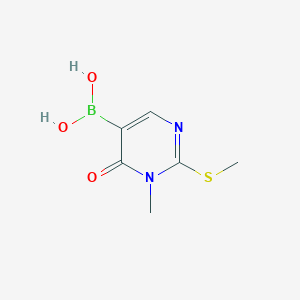
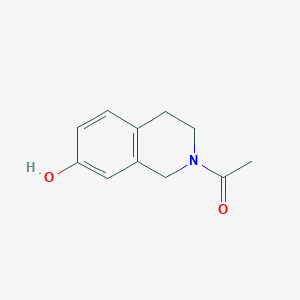

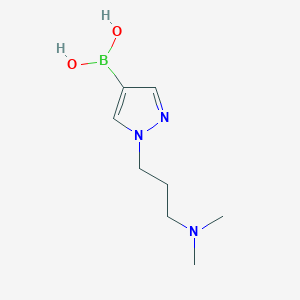

![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)

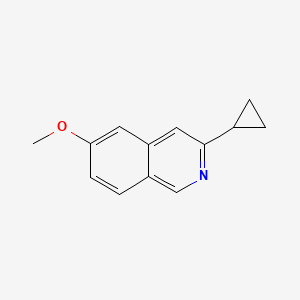
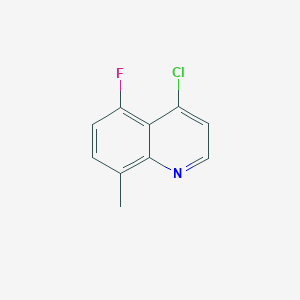
![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
